molecular formula C6H11Cl2N3O B2988558 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2247103-73-5

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride

Cat. No. B2988558
CAS RN: 2247103-73-5
M. Wt: 212.07
InChI Key: ATIPFHIKSVDFFM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of chloroethyl and oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are used in various fields due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloroethyl compounds can generally be synthesized through nucleophilic substitution reactions . The reaction involves the use of a strong nucleophile that attacks the electrophilic carbon attached to the chlorine .

Scientific Research Applications

Chemical Synthesis and Properties

  • Eloy and Lenaers (1966) described two new syntheses of 5-amino-1,2,4-oxadiazoles, highlighting the versatility of oxadiazole compounds in chemical synthesis, which may be applicable to the synthesis of compounds like 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride (Eloy & Lenaers, 1966).
  • The synthesis and evaluation of antimicrobial and anti-HIV-1 activities of 5-(1-adamantyl)-2-substituted and 3-substituted aminomethyl-1,3,4-oxadiazoles indicate the potential biological relevance of oxadiazole derivatives in developing therapeutic agents (El-Emam et al., 2004).

Material Science Applications

  • A study on blue light-emitting polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain showcases the application of oxadiazole derivatives in advanced materials, particularly in the field of optoelectronic devices (Hamciuc et al., 2015).

Biological Activities

  • The synthesis, antimicrobial, and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases were explored, demonstrating the broad-spectrum antibacterial activities and potential anti-cancer properties of these compounds (Al-Wahaibi et al., 2021).

Reactivity and Compound Formation

  • Research on the reactivity of chlorodeoxypseudoephedrines with oxo-, thio-, and selenocyanates produced stereoselective 1,3-heterazolidine-2-iminium or ammonium salts, highlighting the synthetic utility of these reactions in generating a diverse array of heterocyclic compounds (Cruz et al., 2007).

Safety And Hazards

Chloroethyl compounds are generally highly toxic, flammable, and corrosive substances . They cause severe skin burns and eye damage, and are toxic if inhaled .

properties

IUPAC Name

5-(1-chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O.ClH/c1-4(7)5-8-9-6(11-5)10(2)3;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPFHIKSVDFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)N(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride

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